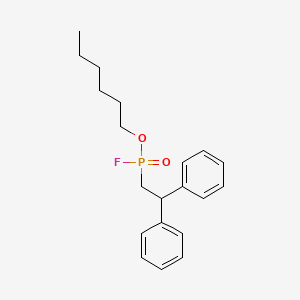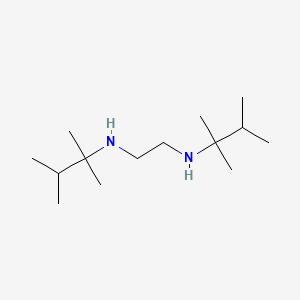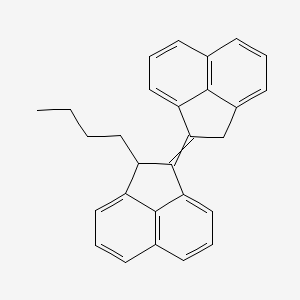
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fused ring system with multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common method includes the condensation of acenaphthylen-1(2H)-one with butyl-substituted acenaphthylene under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic systems.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be functionalized with various substituents using reagents like halogens, nitro compounds, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its aromatic rings. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the butyl substitution.
Acenaphthenequinone: An oxidized derivative of acenaphthylene with quinone functionality.
1,2-Acenaphthylenedione: Another oxidized form with two carbonyl groups.
Uniqueness
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
90139-65-4 |
|---|---|
Formule moléculaire |
C28H24 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-(2H-acenaphthylen-1-ylidene)-1-butyl-1H-acenaphthylene |
InChI |
InChI=1S/C28H24/c1-2-3-13-22-21-14-6-10-19-11-7-16-24(27(19)21)28(22)25-17-20-12-4-8-18-9-5-15-23(25)26(18)20/h4-12,14-16,22H,2-3,13,17H2,1H3 |
Clé InChI |
VCUAKMJKIADJDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


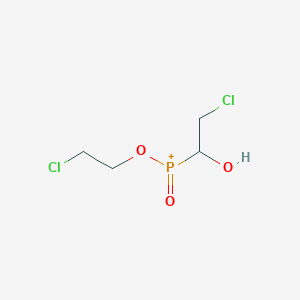
phosphanium bromide](/img/structure/B14381899.png)

![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
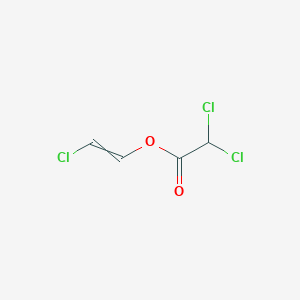

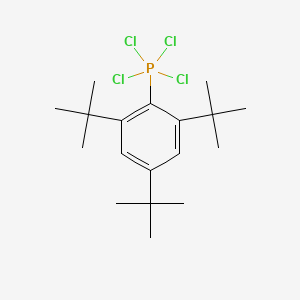
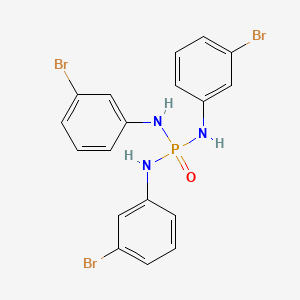
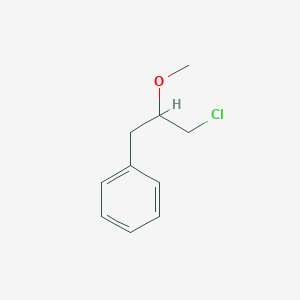
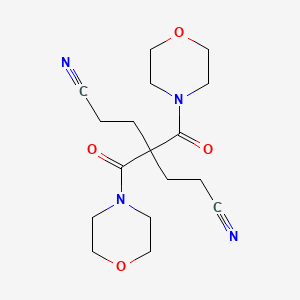
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
